Product packaging for N-benzylethenesulfonamide(Cat. No.:CAS No. 75454-03-4)

N-benzylethenesulfonamide

Cat. No.: B042496
CAS No.: 75454-03-4
M. Wt: 197.26 g/mol
InChI Key: GCEYCKWJLKOCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzylethenesulfonamide is a high-purity synthetic building block and electrophilic compound of significant interest in chemical biology and medicinal chemistry research. This molecule features an ethenesulfonamide scaffold, where the nitrogen is substituted with a benzyl group, and the sulfur center is doubly bonded to oxygen, creating a potent Michael acceptor. Its primary research value lies in its ability to undergo conjugate addition (Michael addition) with nucleophilic amino acid residues, particularly cysteine, in protein targets. This mechanism enables researchers to utilize this compound as a covalent warhead in the design and synthesis of activity-based probes (ABPs) and covalent inhibitors. It is extensively employed in the study of enzyme kinetics, target engagement assays, and the identification of novel therapeutic targets by facilitating the selective labeling and isolation of proteins. The benzyl moiety enhances cell permeability and provides a handle for further chemical modification, making it a versatile intermediate for developing more complex chemical tools. Researchers leverage this compound to investigate protease function, map reactive cysteines in the proteome, and develop targeted covalent inhibitors for a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B042496 N-benzylethenesulfonamide CAS No. 75454-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYCKWJLKOCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299074
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75454-03-4
Record name N-(Phenylmethyl)ethenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75454-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Benzylethenesulfonamide

Regioselective and Stereoselective Synthesis of the Ethene Moiety

The construction of the vinyl group in N-benzylethenesulfonamide with specific regiochemistry and stereochemistry is a critical aspect of its synthesis. Various strategies have been developed to achieve this, ranging from direct benzylation of precursors to sophisticated olefin functionalization and metathesis reactions.

Direct N-Benzylation of Ethenesulfonamide (B1200577) Precursors

One of the most direct routes to this compound involves the initial formation of a reactive ethenesulfonyl precursor, which is subsequently reacted with benzylamine (B48309). A common strategy begins with the reaction of a suitable starting material, such as 2-chloroethanol, with a chlorinating agent to form 2-chloroethanesulfonyl chloride. rsc.org This intermediate can then be reacted with benzylamine, often in the presence of a base like triethylamine, to yield N-benzyl-2-chloroethanesulfonamide. rsc.org

The final step in forming the crucial ethene moiety is a base-induced elimination reaction (dehydrohalogenation). Treatment of N-benzyl-2-chloroethanesulfonamide with a suitable base abstracts a proton and eliminates hydrogen chloride, generating the desired this compound product. An alternative approach involves the synthesis of an N-tert-butyl ethenesulfonamide intermediate, which can undergo deprotection using trifluoroacetic acid (TFA) to yield the parent ethenesulfonamide, ready for subsequent benzylation. researchgate.net

Vinyl Sulfonylation Approaches via Olefin Functionalization

Vinyl sulfonylation methods involve the direct introduction of a sulfonyl group to an olefinic substrate. These reactions are powerful tools for creating vinyl sulfones and their derivatives. rsc.orgrsc.org A prominent method is the copper-catalyzed direct sulfonylation using sulfonyl hydrazides, which undergo N-S bond cleavage and subsequent cross-coupling with alkenes. rsc.org Another approach is the visible-light-induced sulfonylation of nitroolefins with sulfinic acid, which proceeds under photocatalyst-free conditions. scispace.com

These reactions often exhibit high regioselectivity, typically affording (E)-isomers as the major product. rsc.org For instance, the copper-catalyzed decarboxylative coupling of sodium aryl sulfinates with α,β-unsaturated acids proceeds exclusively to give the (E)-isomer. rsc.org Similarly, electrochemical sulfonylation of styrenes with sodium arylsulfinates, mediated by a catalytic amount of potassium iodide (KI), also yields vinyl sulfones with good functional group tolerance. organic-chemistry.org While these methods are generally applied to vinyl sulfone synthesis, their principles can be adapted for the preparation of N-substituted vinyl sulfonamides by using appropriate sulfonamide-containing starting materials.

Olefin Metathesis Strategies for Carbon-Carbon Double Bond Formation

Olefin cross-metathesis (CM) has emerged as a highly effective and versatile strategy for forming the carbon-carbon double bond in functionalized α,β-unsaturated sulfonamides, including this compound. acs.orgnih.gov This transformation, which involves the catalytic redistribution of C=C double bonds between two different olefins, is typically catalyzed by well-defined transition metal complexes, most notably ruthenium-based Hoveyda-Grubbs catalysts. taylorandfrancis.comiupac.org

The reaction proceeds smoothly between a vinyl sulfonamide, such as N,N-diethylethenesulfonamide or this compound, and a variety of olefin partners. acs.orgsmolecule.com The use of second-generation Hoveyda-Grubbs catalysts and their nitro-analogues allows the reaction to proceed with high efficiency and excellent (E)-selectivity, tolerating a wide range of functional groups on the olefin partner. acs.orgresearchgate.net This methodology has proven useful in preparing derivatives of biologically active molecules. acs.orgnih.gov The generally accepted mechanism for olefin metathesis involves the reaction of an olefin with the metal carbene catalyst to form a metallacyclobutane intermediate, which then undergoes cycloreversion to generate a new olefin and a new metal carbene, propagating the catalytic cycle. mdpi.com

Vinyl Sulfonamide PartnerOlefin PartnerCatalystYield (%)Reference
N,N-Diethylethenesulfonamidetert-Butyldimethyl(hex-5-en-1-yloxy)silanenitro-Grubbs (1c)78 smolecule.com
This compound4-Fluorostyrenenitro-Grubbs (1c)82 acs.orgsmolecule.com
Morpholine-based sulfonamideMethyl acrylateHoveyda-Grubbs II (1b)93 acs.org
N-monosubstituted sulfonamide4-Bromostyrenenitro-Grubbs (1c)82 (with 5 mol% catalyst) acs.org

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of this compound, providing efficient, selective, and milder reaction conditions compared to stoichiometric methods. Both transition metals and, increasingly, organocatalysts and biocatalysts are employed.

Transition Metal-Catalyzed Coupling Reactions

Transition metals are indispensable in the synthesis of this compound and related structures, primarily through cross-coupling reactions.

Ruthenium: As mentioned, ruthenium catalysts like the Hoveyda-Grubbs complexes are paramount for olefin metathesis to construct the ethene double bond. acs.orgnih.gov

Palladium: Palladium catalysts are widely used in Heck coupling reactions. This strategy can be employed to couple a vinyl sulfonamide with an aryl halide. For example, a novel synthesis of naratriptan (B1676958) involved a Heck reaction between N-benzyl-N-methylethenesulfonamide and a brominated indole (B1671886) derivative. researchgate.net Similarly, palladium catalysis has been used to install isoindoline (B1297411) and tetrahydroisoquinoline rings through a Heck reaction on a vinylsulfonamide. researchgate.net

Copper: Copper catalysis is frequently used in vinyl sulfonylation reactions. Methods include the copper-catalyzed coupling of sulfonyl hydrazides with alkenes and the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. rsc.org Copper catalysts bearing N-heterocyclic carbene (NHC) ligands have also been developed for the synthesis of N-acyl sulfenamides from thiols. nih.gov

Nickel: Nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been developed as an efficient method for producing a wide range of vinyl sulfones with good functional group compatibility. organic-chemistry.org

Organocatalytic and Biocatalytic Syntheses

While well-documented, dedicated organocatalytic or biocatalytic routes for the specific synthesis of this compound are not yet prevalent in the literature, the principles of these fields offer promising future directions.

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metals. organic-chemistry.org The field has seen success in creating complex chiral molecules, including axially chiral biaryl amino acids via activation of amide C-N bonds and the synthesis of chiral homoallylic amines. nih.govbeilstein-journals.org The development of organocatalytic methods, perhaps using chiral phosphoric acids or bifunctional catalysts, could lead to novel, highly stereoselective syntheses of this compound derivatives. beilstein-journals.org

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under environmentally benign conditions. nih.gov While biocatalytic routes to this compound are not established, enzymes represent a powerful tool for future syntheses. For example, monooxygenases can perform regioselective oxidations, and other enzyme classes like hydrolases and transferases can facilitate bond formations. rsc.orgmdpi.com A whole-cell biocatalysis system using a di-iron monooxygenase has been shown to be highly effective for the regioselective synthesis of aromatic N-oxides, demonstrating the potential for enzymatic N-functionalization. nih.gov The engineering or discovery of an enzyme capable of catalyzing the formation of this compound could provide a sustainable and highly efficient manufacturing process. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental responsibility has spurred the adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules. nih.govrsc.org Sustainable synthesis aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing resource efficiency. rsc.org In the context of producing this compound, these principles guide the development of cleaner, safer, and more efficient synthetic methodologies. nih.gov The focus is shifting from classical synthetic approaches, which often rely on toxic solvents and produce significant waste, towards innovative strategies that are both ecologically and economically advantageous. pharmafeatures.com

Solvent-Free and Reduced Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which are major contributors to chemical waste and environmental pollution. pharmafeatures.com While many established syntheses for this compound and its precursors employ solvents such as toluene (B28343), ethanol, and dichloromethane (B109758) (CH2Cl2), recent efforts in the broader field of chemical synthesis point toward more sustainable alternatives. nih.govrsc.org

Methodologies that reduce solvent consumption are a significant step forward. An example can be found in a synthesis of this compound via an oxidation-elimination reaction of a seleno-sulfonamide precursor. rsc.org In this procedure, the reaction is carried out in ethanol, but the final product is obtained in high purity after a simple aqueous workup, followed by removal of the solvent under reduced pressure. rsc.org This minimizes the need for extensive chromatographic purification, a process that typically consumes large volumes of solvent mixtures. rsc.org

While a dedicated solvent-free synthesis for this compound is not prominently documented in the reviewed literature, related fields have demonstrated the viability of such approaches. Techniques that show promise include:

Mechanochemistry: This involves initiating reactions by grinding or milling solid reactants together, eliminating the need for a solvent medium. pharmafeatures.commdpi.com This method has been successfully used for the synthesis of chalcones and other heterocyclic compounds. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates dramatically, often allowing for solvent-free conditions or the use of more environmentally benign solvents like water. mdpi.com This has been effectively applied to the ring-opening of epoxides to form various heterocyclic adducts. mdpi.com

Direct Condensation: For some classes of sulfonamides, solvent- and catalyst-free methods have been developed, such as the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature. rsc.org

The application of these solvent-reduced or solvent-free techniques represents a key frontier in the sustainable production of this compound.

Atom-Economical and High-Yielding Protocols

Beyond reducing waste from solvents, green synthesis emphasizes the efficient use of all reactant materials. This is quantified by the concept of "atom economy," which measures the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org An ideal reaction has a 100% atom economy, meaning it produces no byproducts. wikipedia.org This is distinct from percentage yield, which only measures the efficiency of a specific transformation without accounting for waste generated from byproducts. acs.org

Designing more atom-economical routes is a central goal. This involves prioritizing addition or rearrangement reactions that incorporate the maximum number of reactant atoms into the product. nih.govnih.gov

High reaction yield remains a critical factor for both economic viability and sustainability, as it reduces the waste associated with starting materials and side reactions. Several protocols for synthesizing this compound or its direct precursors have demonstrated varying degrees of success in achieving high yields.

Research Findings on the Synthesis Yield of this compound and Related Precursors
Synthetic Step/MethodReported YieldReference
Oxidation-elimination of seleno-sulfonamide 6c to yield this compound91% rsc.org
Synthesis from benzylamine and 2-chloroethanesulfonyl chloride58% ulisboa.pt
Heck reaction to synthesize a key sulfonamide precursor (3 )Variable (dependent on catalyst and conditions) nih.gov
Synthesis of a related sulfonamide precursor (24 )92% rsc.org

Future research will likely focus on developing catalytic methods that can achieve both high yields and high atom economy, further aligning the synthesis of this compound with the principles of green chemistry. nih.gov

Chemical Reactivity and Transformation Pathways of N Benzylethenesulfonamide

Electrophilic and Nucleophilic Additions to the Ethene Moiety

The carbon-carbon double bond in N-benzylethenesulfonamide is activated by the strongly electron-withdrawing sulfonamide group, making it an excellent Michael acceptor and a participant in various addition reactions.

Michael Addition Reactions and Conjugate Additions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov In the case of this compound, the vinyl group acts as the Michael acceptor. libretexts.org This reaction is thermodynamically controlled and can be catalyzed by various means. chimia.ch

The aza-Michael addition, where an amine acts as the nucleophile, is a particularly relevant transformation. buchler-gmbh.comfrontiersin.org Studies on vinyl sulfonamides show they readily undergo aza-Michael additions. For instance, the reaction of a vinyl sulfonamide with benzylamine (B48309) has been investigated under various conditions. While the reaction is slow at room temperature, heating in acetonitrile (B52724) or using an excess of the amine can drive the reaction to completion. nih.gov The use of protic solvents like a methanol/water mixture has been shown to significantly accelerate the rate of aza-Michael additions to vinyl sulfonamides. nih.gov These reactions provide a powerful method for forming C-N bonds and synthesizing β-amino sulfonamide derivatives. beilstein-journals.org

Research has shown that vinyl sulfonamides are generally less reactive as Michael acceptors compared to vinyl sulfones or vinyl sulfonates, which can be advantageous in achieving selectivity in complex biological systems. bjmu.edu.cn

Table 1: Aza-Michael Addition of Amines to Vinyl Sulfonamides

Nucleophile (Amine) Michael Acceptor Conditions Yield Reference
Benzylamine 3,2-HOPO vinyl sulfonamide Acetonitrile, reflux, 3 days 75% nih.gov
Benzylamine 3,2-HOPO vinyl sulfonamide Methanol/Water (2:3), rt, 18 hrs 62% nih.gov
N-Methyl benzyl (B1604629) amine 3,2-HOPO vinyl sulfonamide THF/Water (2:3), rt, 4 days 73% nih.gov

Note: The table shows data for a representative vinyl sulfonamide, illustrating the general reactivity applicable to this compound.

Cycloaddition Reactions (e.g., [2+1], [2+2], [2+3] Cycloadditions)

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct, creating new σ-bonds from π-bonds. researchgate.net The electron-deficient nature of the double bond in this compound makes it a competent component in several types of cycloadditions.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or nitrene to an alkene to form a three-membered ring. While specific examples with this compound are not prevalent in the cited literature, the general reactivity of alkenes with carbenes is well-established. For example, visible light can induce singlet nucleophilic carbenes to undergo rapid [2+1]-cycloaddition with tethered olefins to form bicyclic systems. mdpi.com

[2+2] Cycloadditions: These reactions form four-membered rings and are often promoted photochemically or by using specific catalysts. nih.gov The reaction can occur between two alkenes or between an alkene and other unsaturated partners like an imine (the aza-Paternò-Büchi reaction). u-tokyo.ac.jpchemrxiv.org The development of visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by iridium, provides a mild route to functionalized azetidines. nih.gov While enamides have been shown to undergo [2+2] cycloadditions with benzynes, the reactivity of vinyl sulfonamides in similar transformations is an area of interest. researchgate.net

[2+3] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are a powerful tool for synthesizing five-membered heterocycles. mdpi.com They involve the reaction of a 1,3-dipole (like a nitrone or an azide) with a dipolarophile (the alkene). nih.gov The electron-poor double bond of this compound would be expected to react readily with electron-rich 1,3-dipoles. Palladium-catalyzed [3+2] cycloadditions of α,β-unsaturated imines with vinylethylene carbonates have been developed, showcasing a method for creating oxazolidine (B1195125) rings. cas.cn An unprecedented stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes has also been reported, leading to cyclic sulfoximines. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. researchgate.net Vinyl sulfonamides have been established as effective dienophiles. acs.org The reactivity is enhanced by electron-withdrawing groups on the dienophile, a role fulfilled by the N-benzylsulfonyl group. researchgate.net High pressure can be used to promote intramolecular Diels-Alder reactions of vinylsulfonamides. acs.org Studies on adducts from these reactions show that N-benzyl substituents can be preferentially removed under reduction conditions. acs.org

Hydrofunctionalization, Halo-functionalization, and Oxidative Functionalization

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond. An efficient, regioselective method for the intermolecular hydrofunctionalization of enamides and N-vinyl azoles using hexafluoroisopropanol (HFIP) as both a reagent and solvent has been developed, enabling the formation of C-S, C-O, and C-N bonds. snnu.edu.cn This type of transition-metal-free protocol could be applicable to this compound. Metal-catalyzed hydrogen atom transfer (MHAT) reactions have also emerged as a powerful tool for the hydrofunctionalization of olefins with various nucleophiles, including amines and alcohols. chimia.ch

Halo-functionalization: This process involves the addition of both a halogen and another functional group across the double bond. While specific examples involving this compound were not found in the provided search results, the general mechanism for activated alkenes involves the attack of a halogen (e.g., Br₂, I₂) to form a cyclic halonium ion intermediate, which is then opened by a nucleophile. Given the electron-deficient nature of the ethene moiety, it is a prime candidate for such transformations.

Oxidative Functionalization: The double bond can be subjected to various oxidative transformations. Rhodium(III)-catalyzed oxidative olefination of N-aryl sulfonamides with alkenes has been achieved, leading to the formation of new C-C and C-N bonds. researchgate.net In some cases, vinylsulfonamides that are unreactive in certain palladium-catalyzed oxidative couplings can be successfully functionalized using a Ru-Cu-Ag catalytic system. nih.gov Furthermore, the direct oxidative functionalization of C-H bonds, often directed by a functional group like a sulfonamide, represents a powerful strategy for modifying molecules at positions other than the double bond. google.com

Transformations Involving the Sulfonamide Nitrogen and Sulfur Center

The sulfonamide functional group itself is a hub of reactivity, allowing for modifications at the nitrogen atom and cleavage or rearrangement involving the sulfur center.

N-Functionalization (e.g., N-Alkylation, N-Acylation, N-Arylation)

N-Alkylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced with an alkyl group. N-alkylation of sulfonamides can be achieved using various reagents and conditions. acs.org For instance, reactions with alkyl halides in the presence of a base like potassium hydroxide (B78521) in an ionic liquid are effective. acs.org Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium complexes, producing water as the only byproduct. cas.cn A metallaphotoredox approach has also been developed for the N-alkylation of sulfonamides with a broad range of alkyl bromides at room temperature. kyoto-u.ac.jp

N-Acylation: This involves the introduction of an acyl group onto the sulfonamide nitrogen. Efficient N-acylation can be achieved using acylating agents like carboxylic acid chlorides or anhydrides, often catalyzed by bismuth(III) salts under mild, solvent-free conditions. snnu.edu.cn Catalyst-free methods have also been developed, offering an environmentally friendly route to N-acylsulfonamides. nih.gov The resulting N-acylsulfonamides are important intermediates in organic synthesis.

Table 2: Representative N-Acylation of Sulfonamides

Sulfonamide Acylating Agent Catalyst/Conditions Product Reference
Benzenesulfonamide (B165840) Benzoic-4-nitrobenzoic anhydride BiCl₃ or Bi(OTf)₃, solvent-free N-Acylsulfonamide snnu.edu.cn
Various Sulfonamides Acetic anhydride Water, catalyst-free N-Acetylsulfonamide nih.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is a key transformation for creating compounds with applications in medicinal chemistry. google.com Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reactions allow for the N-arylation of sulfonamides with arylboronic acids under aerobic conditions. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as powerful methods for the N-arylation of sulfonamides with aryl halides, including challenging aryl chlorides. google.combeilstein-journals.org These electrochemical methods can proceed under mild conditions. beilstein-journals.org

Sulfonamide Cleavage and Rearrangement Reactions

Sulfonamide Cleavage: The sulfonamide N-S bond is generally stable but can be cleaved under specific conditions, which is useful for deprotection strategies in multi-step synthesis. A highly chemoselective C-N bond cleavage of tertiary sulfonamides bearing activating groups like p-methoxybenzyl (PMB) can be achieved using catalytic bismuth(III) triflate. bjmu.edu.cn Reductive cleavage of the N-S bond in secondary sulfonamides has been developed using mild methods to generate sulfinates and amines. libretexts.org Low-valent titanium reagents can also mediate the reductive cleavage of a broad range of sulfonamides to their corresponding amines. u-tokyo.ac.jp Furthermore, ruthenium(II) catalysts can be used for the reductive cleavage of N-O bonds in N-alkoxy sulfonamides. rsc.org

Rearrangement Reactions: Sulfonamides can participate in various rearrangement reactions, where the carbon skeleton or functional groups are modified. rsc.org A notable example is a novel rearrangement based on the structure of N-fluoro-N-alkyl benzenesulfonamide, which proceeds in formic acid to generate a benzenesulfonamide and an aldehyde or ketone. nih.gov This is believed to occur via a concerted mechanism involving a 1,2-aryl migration. nih.gov Other rearrangements, such as the Stieglitz rearrangement, involve a 1,2-rearrangement of amine derivatives to imines, which can be applied to activated sulfonamide derivatives. The Beckmann rearrangement, which converts an oxime to an amide, shares mechanistic features with some sulfonamide rearrangements, typically involving a migration to an electron-deficient nitrogen atom.

Reactivity at the Benzyl Moiety

The benzyl moiety in this compound is a key site for chemical transformations. Its reactivity is characterized by the benzylic C-H bonds of the methylene (B1212753) bridge and the aromatic character of the phenyl ring. The interplay between these two components dictates the pathways for functionalization and substitution. The enhanced reactivity of the benzylic position is due to the relative weakness of the benzylic C-H bonds and the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates. wikipedia.org

Benzylic Functionalization and Oxidation Reactions

The benzylic carbon atom in this compound is susceptible to a variety of functionalization and oxidation reactions. The presence of the sulfonamide group influences the reactivity of the adjacent methylene C-H bonds, making them targets for selective chemical modification.

Research into related N-(arylsulfonyl)benzylamines has demonstrated that the benzylic position can be effectively oxidized. beilstein-journals.org A notable transformation is the oxidation of N-(arylsulfonyl)benzylamines to the corresponding N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. beilstein-journals.org This method is efficient, featuring short reaction times and high yields, and represents a direct pathway for the dehydrogenation of the benzylic C-H and N-H bonds to form a C=N double bond. beilstein-journals.org The stability of the resulting N-arylsulfonylimines under these oxidative conditions prevents further unwanted reactions. beilstein-journals.org

In a broader context, benzylic C-H bonds can undergo oxidation to form carbonyl or carboxyl groups using strong oxidizing agents. wikipedia.org Reagents like aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) are capable of oxidizing a non-tertiary benzylic alkyl group to a carboxylic acid. wikipedia.org For a more controlled oxidation to the carbonyl level, specific reagents are employed. The complex of chromium trioxide and 3,5-dimethylpyrazole, for example, selectively oxidizes a benzylic methylene group to a carbonyl. wikipedia.org

Furthermore, copper-catalyzed methods have been developed for the functionalization of benzylic C-H bonds. One such strategy involves a sequence of C-H fluorination using N-fluorobenzenesulfonimide (NFSI), followed by the substitution of the fluoride (B91410) with various nucleophiles. organic-chemistry.org This allows for the site-selective introduction of diverse functional groups and the formation of new C-O, C-N, and C-C bonds at the benzylic position. organic-chemistry.org Another approach uses superbases, like n-BuLi/KOtBu, to achieve regioselective benzylic metalation in related p-tolylsulfonamides, which can then react with electrophiles. organic-chemistry.org

Table 1: Examples of Benzylic Oxidation Reactions on Related Sulfonamide Structures

Starting Material ClassReagent(s)Product TypeYieldReference
N-(Arylsulfonyl)benzylaminesK₂S₂O₈, PyridineN-ArylsulfonyliminesUp to 96% beilstein-journals.org
Benzylic Alkyl Group (general)KMnO₄ (aq) or HNO₃ (conc)Carboxylic AcidNot specified wikipedia.org
Benzylic Methylene Group (general)CrO₃-3,5-dimethylpyrazoleCarbonylNot specified wikipedia.org
2-AlkylbenzamidesCu catalyst, O₂ (air)3-HydroxyisoindolinonesNot specified rsc.org

Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. numberanalytics.com The rate and regioselectivity (the position of substitution) are governed by the nature of the substituent already attached to the ring. msu.edu Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho-, para-directing or meta-directing. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (SO₃ in H₂SO₄). youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. However, Friedel-Crafts reactions often fail with strongly deactivated rings. minia.edu.eg Given the deactivating nature of the substituent, these reactions may proceed with poor yields or not at all. minia.edu.eg

The mechanism for these reactions involves the generation of a strong electrophile, which then attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.commsu.edu A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. numberanalytics.com

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution on this compound

ReactionTypical ReagentsElectrophileExpected Product OrientationRing ReactivityReference
NitrationHNO₃, H₂SO₄NO₂⁺ortho, paraDeactivated numberanalytics.com
BrominationBr₂, FeBr₃Br⁺ (complexed)ortho, paraDeactivated masterorganicchemistry.com
ChlorinationCl₂, AlCl₃Cl⁺ (complexed)ortho, paraDeactivated masterorganicchemistry.com
SulfonationSO₃, H₂SO₄SO₃ortho, paraDeactivated youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Reaction is unlikely to proceedStrongly Deactivated minia.edu.eg

Derivatization Strategies and Analog Design Based on the N Benzylethenesulfonamide Scaffold

Synthesis of Substituted N-Benzylethenesulfonamide Analogues

The generation of diverse this compound analogues hinges on the strategic modification of its constituent parts. Synthetic chemists can independently functionalize the benzyl (B1604629) aromatic ring or elaborate the ethenesulfonamide (B1200577) core to produce a wide array of derivatives.

Modifications of the Benzyl Aromatic Ring

A primary strategy for analog synthesis involves the use of variously substituted benzylamines as starting materials. The reaction of these benzylamines with ethenesulfonyl chloride provides a direct route to this compound derivatives with diverse functionalities on the aromatic ring. This approach allows for the introduction of substituents at different positions on the benzyl ring, thereby systematically altering the electronic and steric properties of the molecule. For instance, the synthesis of precursors for complex heterocyclic systems has been initiated from 2-iodobenzylamine, demonstrating the utility of a halogenated benzyl moiety as a handle for further reactions. researchgate.netnih.gov

Table 1: Synthesis of Benzyl-Substituted Analogues

Starting Benzylamine (B48309)Resulting this compound AnaloguePotential Impact of Substituent
BenzylamineThis compoundUnsubstituted baseline for comparison.
2-IodobenzylamineN-(2-Iodobenzyl)ethenesulfonamideProvides a reactive site for cross-coupling reactions (e.g., Heck, Suzuki). researchgate.net
4-MethoxybenzylamineN-(4-Methoxybenzyl)ethenesulfonamideIntroduces an electron-donating group, potentially increasing nucleophilicity of the sulfonamide nitrogen.
4-NitrobenzylamineN-(4-Nitrobenzyl)ethenesulfonamideIntroduces a strong electron-withdrawing group, increasing the acidity of the sulfonamide N-H proton.

Elaboration of the Ethene Sulfonamide Core

The ethenesulfonamide core is rich in functionality and serves as a prime target for chemical elaboration. The vinyl group is an excellent Michael acceptor and a participant in various cycloaddition and cross-coupling reactions. benthamdirect.com A noteworthy example is the use of vinylsulfonamides in a domino Heck-aza-Michael (HaM) reaction sequence. researchgate.netacs.org In this process, the vinyl group first undergoes a palladium-catalyzed Heck reaction. The resulting intermediate then undergoes an intramolecular aza-Michael addition, where the sulfonamide nitrogen attacks the newly formed, conjugated double bond. researchgate.netnih.gov This powerful sequence transforms the simple ethenesulfonamide core into a complex cyclic structure in a single pot. nih.gov

Furthermore, the reactivity of the vinyl group as a Michael acceptor can be tuned. Studies have shown that vinyl sulfonamides are highly reactive electrophiles, a property attributed to the strong electron-withdrawing nature of the sulfonamide group. nih.govrsc.org This inherent reactivity makes them suitable for conjugation with nucleophiles, such as the lysine (B10760008) residues in peptides. rsc.orgrsc.org

Creation of Complex Molecular Architectures Incorporating the this compound Unit

The this compound scaffold is not merely a platform for simple substitutions but also a linchpin for the construction of sophisticated, polycyclic molecular architectures. The aforementioned Heck-aza-Michael (HaM) strategy exemplifies this, transforming a linear precursor into complex heterocyclic systems. researchgate.netscilit.com

Specifically, the reaction between an N-protected 2-iodobenzylamine and a vinylsulfonamide can initiate a sequence that, after the Heck coupling and intramolecular aza-Michael addition, yields isoindoline- or tetrahydroisoquinoline (THIQ)-fused sulfonamides. researchgate.netnih.gov These bicyclic structures can be further elaborated. For example, subsequent cyclization with reagents like paraformaldehyde can forge a third ring, leading to the creation of a unique tricyclic sultam (a cyclic sulfonamide) library. researchgate.netnih.gov This strategy demonstrates how the this compound unit acts as a foundational building block for diversity-oriented synthesis, enabling the rapid assembly of complex and drug-like molecular frameworks. researchgate.net

Table 2: From Simple Scaffold to Complex Architecture via HaM Strategy

Key PrecursorsKey Reaction SequenceResulting Molecular Architecture
N-Protected 2-Iodobenzylamine + Vinylsulfonamide1. Heck Coupling 2. Deprotection 3. Intramolecular Aza-Michael AdditionIsoindoline- or THIQ-fused Sulfonamide. researchgate.netnih.gov
Isoindoline-fused SulfonamideCyclization with ParaformaldehydeTricyclic Sultam. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound derivatives is intrinsically linked to their structure. Altering substituents on either the benzyl ring or the sulfonamide nitrogen can have profound effects on reaction rates and mechanisms. These structure-reactivity relationships (SAR) are crucial for designing molecules with tailored properties. mlsu.ac.inyoutube.com

The electronic nature of substituents on the benzyl ring directly influences the reactivity of the entire molecule.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups on the benzyl ring increase the acidity of the sulfonamide proton (N-H). This makes the sulfonamide anion easier to form, which could be relevant in base-mediated reactions. Furthermore, EWGs can enhance the electrophilicity of the vinyl group, making it more susceptible to Michael addition. nih.gov

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups have the opposite effect. They increase the electron density on the sulfonamide nitrogen, making it more nucleophilic but potentially decreasing the acidity of the N-H proton.

The reactivity of the vinyl group is a key feature. As an electrophile in Michael additions, its reactivity is significantly higher than that of analogous acrylamides due to the powerful electron-withdrawing capacity of the sulfonyl group. nih.gov This reactivity can be further modulated by substitution on the sulfonamide nitrogen. For instance, replacing the benzyl group with other alkyl or aryl groups can fine-tune the electrophilicity of the vinyl moiety. researchgate.net Kinetic studies have shown that even subtle changes to the N-substituent can lead to measurable differences in reaction rates with nucleophiles. nih.gov

Table 3: Predicted Structure-Reactivity Relationships

Structural ModificationPredicted Effect on ReactivityExample Reaction Affected
Electron-withdrawing group (e.g., 4-NO₂) on benzyl ringIncreases electrophilicity of the vinyl group; increases acidity of N-H proton.Aza-Michael Addition. researchgate.net
Electron-donating group (e.g., 4-OCH₃) on benzyl ringDecreases electrophilicity of the vinyl group; decreases acidity of N-H proton.Aza-Michael Addition. researchgate.net
Bulky substituent on benzyl ring (e.g., ortho-substitution)May sterically hinder reactions at the sulfonamide nitrogen or the vinyl group.Heck Coupling, Cyclization. researchgate.net
Modification of the N-substituent (e.g., replacing benzyl with methyl)Alters the electronic and steric environment of the sulfonamide, tuning the vinyl group's electrophilicity. researchgate.netConjugate addition with thiols or amines. nih.gov

Advanced Spectroscopic and Structural Elucidation of N Benzylethenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the solution-state conformation and stereochemistry of N-benzylethenesulfonamide and its derivatives. By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's dynamic structure can be assembled.

The conformational preferences of these molecules in solution can be determined by analyzing NMR parameters. copernicus.org For instance, the relative populations of different conformers, such as rotamers around the S-N bond, can be quantified. copernicus.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which is crucial for determining the preferred three-dimensional arrangement of the benzyl (B1604629) and ethenesulfonamide (B1200577) moieties. mdpi.com The analysis of vicinal coupling constants (³J) using Karplus-type equations can reveal the torsion angles along the molecule's backbone, further defining its conformation. mdpi.com

In derivatives of this compound with stereocenters, NMR is indispensable for assigning the relative and absolute configurations. Chiral shift reagents or the preparation of diastereomeric derivatives can be used to resolve the signals of enantiomers and determine enantiomeric purity. The non-equivalence of protons or carbons adjacent to a stereocenter can also provide definitive stereochemical assignments.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (ppm, CDCl₃)
NH~5.0-6.0 (broad singlet)
CH₂ (benzyl)~4.3 (doublet)
CH (vinyl, α to SO₂)~6.0 (doublet of doublets)
CH₂ (vinyl, β to SO₂)~6.2 and 6.4 (multiplets)
Aromatic (phenyl)~7.2-7.4 (multiplet)

Note: The exact chemical shifts can vary depending on the specific derivative and solvent used.

Mass Spectrometry Techniques for Fragmentation Analysis and Reaction Pathway Elucidation

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. libretexts.org Tandem mass spectrometry (MS/MS) experiments, in particular, provide detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org

Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), this compound typically forms a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragmentation patterns. orgchemboulder.com Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. nih.govresearchgate.net

The primary fragmentation pathways for this compound often involve:

Loss of SO₂: A common fragmentation for sulfonamides, leading to a significant neutral loss of 64 Da. researchgate.netresearchgate.net

Cleavage of the S-N bond: This can result in the formation of a benzylaminyl radical cation or a protonated benzylamine (B48309) fragment, as well as an ethenesulfonyl-containing fragment. researchgate.net

Cleavage of the benzyl C-N bond: This would generate a tropylium (B1234903) ion (m/z 91) and the corresponding ethenesulfonamide fragment.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and the sites of modification in derivatives can be identified. nih.gov This information is also crucial for elucidating reaction pathways, as the fragmentation of potential intermediates and products can be compared to confirm their structures. nih.govplos.org

Table 2: Predicted Major Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
198 [M+H]⁺134[M+H - SO₂]⁺
198 [M+H]⁺106[C₇H₈N]⁺ (Protonated benzylamine)
198 [M+H]⁺91[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and high-resolution structural information for this compound and its derivatives in the solid state. nih.govanton-paar.comnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's three-dimensional structure. mpg.delibretexts.org

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the atomic positions. libretexts.org For this compound, a crystal structure would definitively establish the conformation around the sulfonamide linkage and the relative orientation of the benzyl and vinyl groups. rcsb.org

X-ray crystallography is also essential for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. nih.gov For instance, the hydrogen atom of the sulfonamide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as acceptors, leading to the formation of specific packing motifs in the crystal lattice. nih.gov These intermolecular interactions can significantly influence the physical properties of the compound.

Table 3: Hypothetical Crystallographic Data for an this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1573.9
Z4

Note: This data is hypothetical and would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and studying hydrogen bonding in this compound and its derivatives. triprinceton.org These methods are complementary, as some molecular vibrations may be more prominent in one technique than the other. spectroscopyonline.commt.com

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

N-H stretch: A band typically appearing in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding. nih.gov

Asymmetric and symmetric SO₂ stretches: Strong bands usually observed around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. nih.govresearchgate.net

C=C stretch (vinyl): A band in the region of 1620-1680 cm⁻¹.

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. apacwomen.ac.in The S-O and C-S stretching modes are often readily observed in the Raman spectrum.

Changes in the vibrational frequencies, particularly the N-H and SO₂ stretching modes, can indicate the presence and strength of intermolecular hydrogen bonds. optica.orgresearchgate.net For example, a shift to lower frequency (red shift) and broadening of the N-H stretching band in the IR spectrum is a classic indicator of hydrogen bond formation. optica.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretch3200-3400
SO₂Asymmetric Stretch1350-1300
SO₂Symmetric Stretch1160-1130
C=C (vinyl)Stretch1620-1680
Aromatic C=CStretch1450-1600

Computational and Theoretical Investigations of N Benzylethenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It allows for the calculation of molecular properties by using the electron density as the fundamental variable, offering a balance between computational cost and accuracy.

Electronic Structure Analysis

The electronic structure of a molecule governs its fundamental chemical and physical properties. numberanalytics.com DFT calculations can determine the spatial distribution of electrons and the energies of molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scielo.org.mx

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. For N-benzylethenesulfonamide, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amide proton (N-H), highlighting its acidic nature.

Illustrative Data: Calculated Electronic Properties of this compound This table presents hypothetical DFT calculation results for illustrative purposes.

Property Calculated Value (Hartree) Calculated Value (eV)
HOMO Energy -0.258 -7.02
LUMO Energy -0.041 -1.12
HOMO-LUMO Gap 0.217 5.90
Ionization Potential 0.258 7.02

Reactivity Prediction

Conceptual DFT provides a framework for predicting chemical reactivity through various descriptors. scispace.com Global reactivity descriptors like electronegativity and chemical hardness are derived from HOMO and LUMO energies. Local reactivity is predicted using Fukui functions or condensed Parr functions, which identify the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, the carbon atoms of the vinyl group are expected to be key sites for nucleophilic addition, a common reaction for ethenesulfonamides. nih.gov

Illustrative Data: Condensed Fukui Functions for Selected Atoms in this compound This table presents hypothetical data to illustrate reactivity prediction. A higher value indicates greater reactivity for the given type of attack.

Atom ƒ+ (for Nucleophilic Attack) ƒ- (for Electrophilic Attack) ƒ0 (for Radical Attack)
Cα (vinyl) 0.095 0.045 0.070
Cβ (vinyl) 0.185 0.021 0.103
S 0.112 0.150 0.131

Spectroscopic Property Simulation

DFT calculations can accurately predict vibrational spectra (Infrared and Raman). researchgate.net This is achieved by calculating the second derivatives of the energy with respect to atomic positions, which yields a Hessian matrix whose eigenvalues correspond to vibrational frequencies. These theoretical spectra are invaluable for interpreting and assigning bands in experimental data. bohrium.com For this compound, experimental IR data shows characteristic peaks for N-H stretch (3287 cm⁻¹), and asymmetric/symmetric S=O stretches (1327 cm⁻¹ and 1148 cm⁻¹). ulisboa.pt DFT simulations would aim to reproduce these frequencies, aiding in a complete vibrational assignment.

Illustrative Data: Comparison of Experimental and Hypothetical Scaled DFT Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental Frequency ulisboa.pt Hypothetical Calculated Frequency Assignment
N-H Stretch 3287 3295 Stretching of the N-H bond
C-H Stretch (Aromatic) ~3100-3000 3085 Stretching of C-H bonds in the benzyl (B1604629) ring
C=C Stretch (Vinyl) ~1640 1645 Stretching of the vinyl C=C bond
S=O Asymmetric Stretch 1327 1335 Asymmetric stretching of the SO₂ group

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on conformational flexibility and intermolecular interactions. researchgate.net

Conformational Space Exploration

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds (e.g., C-S, S-N, and N-C bonds). MD simulations are an effective method for exploring the potential energy surface and identifying stable, low-energy conformers. tandfonline.combohrium.com By simulating the molecule's movement over time, one can observe transitions between different conformations and determine their relative populations. rsc.orgmdpi.com This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Illustrative Data: Relative Energies of Hypothetical Low-Energy Conformers of this compound

Conformer Dihedral Angle (°)C(vinyl)-S-N-C(benzyl) Relative Energy (kcal/mol)
1 (Global Minimum) 75 (gauche) 0.00
2 180 (anti) 1.25

Intermolecular Interactions

MD simulations are also used to study how molecules interact with each other in condensed phases (liquids or solids). acs.orgnih.gov For this compound, key intermolecular interactions would include hydrogen bonds, where the amide hydrogen (N-H) acts as a donor and the sulfonyl oxygens (S=O) act as acceptors. dovepress.com These interactions are fundamental to understanding crystal packing, solvation, and binding to biological targets. gatech.edu Simulations can provide data on the strength, geometry, and lifetime of these hydrogen bonds.

Illustrative Data: Analysis of Hypothetical Intermolecular Hydrogen Bonds

H-Bond Type Average Distance (Å)(Donor-Acceptor) Average Angle (°)(D-H···A) Occupancy (%)

Reaction Pathway Analysis and Transition State Modeling using Quantum Chemical Methods

Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions. wikipedia.org They allow researchers to map the entire reaction pathway, from reactants to products, including the identification of high-energy transition states. researchgate.netresearchgate.net

Reaction Pathway Analysis

Reaction pathway analysis involves calculating the minimum energy path (MEP) a system follows during a chemical transformation. numberanalytics.comnumberanalytics.com For this compound, a relevant reaction would be the Michael addition of a nucleophile to the activated vinyl group. Computational methods like the Intrinsic Reaction Coordinate (IRC) can trace the path from the transition state down to the reactant and product, confirming the connection and providing a detailed view of the structural changes that occur during the reaction.

Transition State Modeling

The transition state (TS) is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Its structure is unstable and cannot be isolated experimentally. Computational modeling is therefore the primary method for its characterization. researchgate.net Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate. For the Michael addition to this compound, calculations would reveal the geometry of the incoming nucleophile relative to the vinyl group and the degree of bond formation and breaking at the TS.

Illustrative Data: Hypothetical Calculated Energies for a Michael Addition Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + CH₃S⁻ 0.0
Transition State Structure at the peak of the energy barrier +12.5

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. wikipedia.orgintofuture.org The goal is to develop a predictive model based on calculated molecular descriptors. researchgate.netacs.org

A QSPR study for this compound could involve synthesizing a series of derivatives with different substituents on the benzyl ring and measuring a property of interest, such as solubility or reactivity. Molecular descriptors (e.g., topological, electronic, steric) would be calculated for each derivative. Statistical methods, like multiple linear regression, are then used to build a model. semanticscholar.orgnih.gov A successful QSPR model can predict the properties of new, unsynthesized compounds, guiding rational molecular design.

Illustrative Data: Hypothetical QSPR Model for Predicting Reactivity

A hypothetical QSPR study on substituted N-benzylethenesulfonamides might yield the following model for predicting the reaction rate constant (log k):

log k = 0.85 * σ + 0.12 * E_LUMO - 0.05 * MR + 2.5

Where:

σ (Sigma) is the Hammett constant representing the electronic effect of the substituent.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

MR is the molecular refractivity, a descriptor related to volume and polarizability.

Illustrative Data: Statistical Validation of the Hypothetical QSPR Model

Statistical Parameter Value Description
N 30 Number of compounds in the dataset
0.92 Coefficient of determination (goodness of fit)
Q² (Cross-validated R²) 0.85 Predictive ability of the model
F-statistic 105.4 Statistical significance of the model

Synthetic Applications and Mechanistic Studies of N Benzylethenesulfonamide in Advanced Organic Synthesis

N-Benzylethenesulfonamide as a Versatile Synthetic Building Block in Heterocyclic Synthesis

This compound serves as a valuable precursor in the synthesis of various nitrogen-containing heterocycles. Its vinylsulfonamide moiety acts as a Michael acceptor, readily participating in conjugate addition reactions with a range of nucleophiles. This reactivity is central to the construction of saturated heterocyclic systems.

A key application of this compound is in the synthesis of substituted pyrrolidines. The [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes is a powerful method for constructing the pyrrolidine (B122466) ring. mdpi.comumich.edumdpi.com In this context, this compound can function as the electron-deficient alkene component. The reaction is often catalyzed by metal salts, such as silver carbonate, and proceeds with high regio- and diastereoselectivity, yielding densely substituted pyrrolidines with multiple stereogenic centers. nih.gov The resulting N-benzylsulfonyl group can be subsequently removed or modified, providing access to a variety of functionalized pyrrolidine derivatives.

The synthesis of piperidines, another important class of nitrogen heterocycles, can also be achieved using this compound. Intramolecular aza-Michael reactions are a direct strategy for the formation of the piperidine (B6355638) ring. nih.govsemanticscholar.org In a domino Heck-aza-Michael strategy, this compound can be employed to construct isoindoline- and tetrahydroisoquinoline-containing tricyclic sultams. researchgate.net This sequence involves an initial Heck reaction followed by an intramolecular aza-Michael addition, demonstrating the utility of the vinylsulfonamide as a key reactive handle.

Furthermore, the synthesis of N-benzyl-γ-sultams has been accomplished through the cyclization of the corresponding sulfonamides. ulisboa.pt While not a direct use of this compound, the synthesis of the precursor sulfonamide, N-benzyl-3-chloropropanesulfonamide, highlights the accessibility of related structures.

Role in Polymer Chemistry and Materials Science (e.g., as a monomer for specialized polymers)

The application of this compound in polymer chemistry is an area of growing interest, although less developed than its use in small molecule synthesis. The vinyl group in this compound suggests its potential as a monomer in various polymerization reactions.

Vinylsulfonamides can, in principle, undergo radical polymerization. Free radical polymerization is a common method for producing a wide variety of polymers and is typically initiated by thermal or photochemical decomposition of initiators like AIBN or benzoyl peroxide. tcichemicals.comfujifilm.com While specific studies on the homopolymerization of this compound are not extensively documented, the general reactivity of vinyl monomers suggests this possibility. The resulting polymer would feature a polysulfonamide backbone with pendant benzyl (B1604629) groups, which could impart specific solubility and thermal properties.

Another potential avenue is its use in ring-opening polymerization (ROP). While this compound itself is not a cyclic monomer, it could be a precursor to functional lactams that could then be polymerized. Anionic ROP of lactams is a well-established method for producing polyamides (nylons). mdpi.com For instance, a functionalized β-lactam or other cyclic amide derived from this compound could serve as a monomer to create specialty polyamides with unique properties conferred by the benzylsulfonamide moiety.

The incorporation of sulfonamide groups into polymers is known to influence properties such as thermal stability and solubility. The synthesis of polymers from N-benzylmaleimide, a structurally related monomer, has been reported, indicating the feasibility of polymerizing N-substituted monomers to create materials with specific characteristics. tsijournals.com

Table 1: Potential Polymerization Methods for this compound

Polymerization TypePotential Role of this compoundResulting Polymer Type
Radical PolymerizationMonomerPoly(this compound)
Ring-Opening PolymerizationPrecursor to cyclic monomers (e.g., functionalized lactams)Specialty Polyamides

Construction of Complex Natural Product Scaffolds and Bioactive Molecules

The structural motifs accessible through reactions of this compound make it a potentially useful building block in the total synthesis of natural products and other bioactive molecules. engineering.org.cnnih.gov The pyrrolidine and piperidine rings, for example, are core structures in a vast array of alkaloids and other biologically active compounds. mdpi.comnih.gov

The ability to construct highly substituted pyrrolidines stereoselectively using this compound as a Michael acceptor is particularly relevant. nih.gov Many natural products contain such densely functionalized five-membered nitrogen heterocycles. The N-benzylsulfonyl group can serve as a protecting group that can be removed under specific conditions to reveal a secondary amine, a common functional group in alkaloids.

In the context of bioactive molecule synthesis, vinyl sulfonamides are recognized as Michael acceptors that can react with biological nucleophiles. rsc.org This reactivity has been explored in the design of irreversible inhibitors for enzymes, particularly cysteine proteases. While a study on vinyl sultams suggested that their binding mode might not be optimal for the inhibition of certain proteases, the underlying principle of using a vinylsulfonamide to target active site nucleophiles is established.

The synthesis of tricyclic sultams via a Heck-aza-Michael strategy employing vinylsulfonamides further underscores the potential for creating complex, rigid scaffolds that can be valuable in medicinal chemistry for mimicking peptide turns or serving as constrained pharmacophores. researchgate.net

Mechanistic Investigations of Interactions with Biological Targets (e.g., enzyme active site binding, receptor recognition without reference to efficacy or dosage)

Understanding the molecular interactions between a compound and its biological target is fundamental to medicinal chemistry. nih.gov For this compound and its derivatives, mechanistic investigations would focus on how the distinct structural features of the molecule contribute to binding at an enzyme active site or a receptor.

The vinylsulfonamide moiety is an electrophilic Michael acceptor. In the context of enzyme inhibition, this group can form a covalent bond with a nucleophilic residue in the active site, such as the thiol group of a cysteine residue in a cysteine protease. mdpi.com Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to model the binding pose of the molecule and the reaction mechanism of covalent bond formation. mdpi.comfrontiersin.org These studies can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that position the vinyl group for nucleophilic attack.

For non-covalent interactions, the N-benzyl group and the sulfonamide moiety would play key roles. The benzyl group can engage in hydrophobic or π-stacking interactions within a binding pocket. The sulfonamide group is a well-known pharmacophore that can act as a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). These interactions are critical for the recognition and binding affinity of many drugs to their protein targets.

Nuclear receptors, a large family of ligand-regulated transcription factors, are common targets for small molecules. nih.govindigobiosciences.com A molecule like this compound could potentially act as a ligand for a nuclear receptor. Mechanistic studies would involve determining the binding affinity and exploring the conformational changes induced in the receptor upon ligand binding. Techniques such as X-ray crystallography of the ligand-receptor complex could provide a detailed atomic-level picture of the binding mode.

Future Directions and Emerging Research Opportunities in N Benzylethenesulfonamide Chemistry

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. wiley.com The development of novel asymmetric synthetic methodologies for N-benzylethenesulfonamide and its derivatives is a critical area of future research. The presence of the vinyl group offers a prime handle for introducing chirality.

Future work will likely focus on the development of catalytic enantioselective methods. This could involve the use of chiral transition metal catalysts or organocatalysts to achieve asymmetric transformations of the double bond. For instance, asymmetric dihydroxylation, epoxidation, or aziridination reactions could furnish chiral derivatives of this compound with high enantiomeric excess. organic-chemistry.org The development of chiral phase-transfer catalysts for the alkylation of related systems has shown great promise, achieving high yields and enantioselectivities. organic-chemistry.org Similar strategies could be adapted for this compound.

Moreover, the synthesis of chiral auxiliaries derived from this compound could be another fruitful avenue. These auxiliaries could be employed in a wide range of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and conjugate additions, to control the stereochemical outcome. The development of practical and efficient syntheses for enantiopure sulfinamide auxiliaries has already demonstrated the power of this approach in asymmetric synthesis. beilstein-journals.orgnih.gov

Catalyst TypePotential Asymmetric ReactionExpected Outcome
Chiral Transition Metal CatalystAsymmetric DihydroxylationChiral Diol
OrganocatalystAsymmetric EpoxidationChiral Epoxide
Chiral Phase-Transfer CatalystAsymmetric AlkylationChiral Alkylated Product

Exploration of Unprecedented Reactivity Patterns under Novel Catalytic Systems

The reactivity of this compound is not limited to the transformations of its vinyl group. The development of novel catalytic systems can unlock unprecedented reactivity patterns, leading to the synthesis of complex molecular architectures. bc.edu For example, the use of earth-abundant metal catalysts, such as cobalt, could enable selective transformations of C-H bonds within the molecule, a challenging yet highly valuable transformation in organic synthesis. bc.edu

The vinylsulfonamide moiety is a versatile functional group that can participate in a variety of cycloaddition reactions. Future research could explore its participation in [4+2], [3+2], and other higher-order cycloadditions under thermal, photochemical, or catalytic conditions. This would provide access to a diverse range of heterocyclic compounds with potential biological activity. The use of this compound in Heck-aza-Michael strategies has already been shown to produce unique tricyclic sultam libraries. nih.govresearchgate.net

Furthermore, the exploration of this compound in multicomponent reactions (MCRs) represents a promising direction. MCRs allow for the construction of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid generation of libraries of structurally diverse compounds for high-throughput screening.

Catalytic SystemReaction TypePotential Product Class
Cobalt CatalystC-H FunctionalizationFunctionalized Alkenes
Palladium CatalystHeck-aza-Michael ReactionTricyclic Sultams nih.govresearchgate.net
Lewis Acid CatalystCycloaddition ReactionsHeterocyclic Compounds

Integration into Advanced Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. mpg.de The structural features of this compound, including the aromatic ring, the sulfonamide group capable of hydrogen bonding, and the vinyl group, make it an attractive building block for the construction of advanced supramolecular architectures. mdpi.com

Future research will likely explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as nanofibers, nanotubes, and vesicles. nih.govnih.gov These self-assembled systems could find applications in areas such as drug delivery, tissue engineering, and materials science. nih.gov The ability to control the self-assembly process through external stimuli, such as light, pH, or temperature, would be a particularly exciting development.

The incorporation of this compound into more complex supramolecular systems, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is another promising avenue. encyclopedia.pub The vinyl group could be used as a reactive handle for post-synthetic modification of these frameworks, allowing for the introduction of new functionalities and the tuning of their properties. The directional nature of the hydrogen bonds formed by the sulfonamide group can be a key driver in the formation of predictable and well-ordered supramolecular assemblies. mdpi.comnih.gov

Supramolecular SystemPotential ApplicationKey Interaction
Self-Assembled NanofibersDrug DeliveryHydrogen Bonding, π-π Stacking
Metal-Organic FrameworksCatalysis, Gas StorageCoordination Bonds
Stimuli-Responsive GelsSmart MaterialsNon-covalent Interactions

Prospects in Chemical Biology as Probes for Mechanistic Elucidation

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. scilifelab.se this compound and its derivatives have the potential to become valuable tools in this field, particularly as chemical probes for mechanistic elucidation. mdpi.comnih.gov The vinylsulfonamide moiety can act as a reactive handle for covalent modification of biological targets, such as proteins. rsc.org

Future research could focus on the design and synthesis of this compound-based probes for photoaffinity labeling. mdpi.com By incorporating a photolabile group, these probes could be used to identify the binding partners of small molecules within a complex biological milieu, providing valuable insights into their mechanism of action. mdpi.comsigmaaldrich.com This technique is instrumental in target identification and validation in the drug discovery process. sigmaaldrich.com

Furthermore, the development of this compound derivatives as activity-based probes (ABPs) is a compelling prospect. ABPs are designed to react with specific classes of enzymes in an activity-dependent manner, allowing for the profiling of enzyme activity in complex biological samples. The vinylsulfonamide group could be tailored to react with the active site of specific enzymes, providing a powerful tool for functional proteomics and disease diagnostics. The elucidation of reaction mechanisms through such probes can be further enhanced by computational and data-intensive approaches. nih.govfindaphd.comnih.govchemrxiv.org

Probe TypeApplicationTarget
Photoaffinity Labeling ProbeTarget IdentificationProteins, Nucleic Acids mdpi.com
Activity-Based ProbeEnzyme ProfilingSpecific Enzyme Classes
Covalent InhibitorDrug DevelopmentDisease-related Proteins rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzylethenesulfonamide derivatives, and how can reaction conditions influence yields?

  • Methodological Answer : Common routes include coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOAt) in dichloromethane at 0°C, as described for benzenesulfonamide analogues . Yields (e.g., 37–73%) depend on reagent stoichiometry, reaction time, and purification methods like column chromatography. For allylated derivatives, protocols involving N-allylation of sulfonamides under inert atmospheres are recommended . Optimization may involve adjusting solvent polarity or catalyst loading.

Q. How can researchers validate the structural integrity of this compound compounds post-synthesis?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and assess purity. For example, benzylic protons typically resonate at δ 4.2–4.5 ppm, while aromatic protons show splitting patterns dependent on substitution . Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., for 4-methylbenzenesulfonamide derivatives) to validate chemical shifts . Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress .

Q. What analytical techniques are critical for assessing the purity of this compound derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying purity (>95% for biological assays). Combine this with mass spectrometry (MS) to confirm molecular ions. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogues (e.g., NLRP3 inflammasome inhibition)?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., LPS/ATP-induced IL-1β release in THP-1 cells) to replicate conflicting results . Analyze batch-to-batch purity variations using HPLC and control for solvent effects (e.g., DMSO concentration). Employ structure-activity relationship (SAR) studies to identify critical substituents; for instance, chloro or methoxy groups at specific positions may enhance binding affinity .

Q. What strategies optimize the synthetic yield of this compound derivatives with bulky substituents?

  • Methodological Answer : Use bulky amine precursors in stoichiometric excess (1.5–2.0 equiv) and polar aprotic solvents (e.g., DMF) to improve solubility. Microwave-assisted synthesis can reduce reaction times and enhance yields for sterically hindered intermediates . Post-synthetic modifications (e.g., sulfonyl chloride functionalization) may require inert conditions to prevent hydrolysis .

Q. How can computational modeling guide the design of this compound-based inhibitors for protein targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from NLRP3 or related proteins to predict binding modes. Prioritize derivatives with favorable hydrophobic interactions (e.g., benzyl groups) and hydrogen-bonding motifs (e.g., sulfonamide oxygen with Lys/Arg residues) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics.

Q. What experimental approaches mitigate batch variability in biological assays involving N-benzylethenesulfonamides?

  • Methodological Answer : Standardize compound storage (desiccated, -20°C) to prevent degradation. Use internal controls (e.g., commercial NLRP3 inhibitors like MCC950) in each assay plate. For in vivo studies, ensure pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to correlate efficacy with bioavailability .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate force field parameters in docking studies or apply machine learning models trained on larger datasets. Experimentally, use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropic/enthalpic contributions missed in silico .

Q. What frameworks ensure reproducibility in synthesizing this compound derivatives across labs?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish detailed protocols (e.g., reagent vendors, NMR acquisition parameters) and raw spectral data in repositories like Zenodo. Cross-validate results with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylethenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzylethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.